![molecular formula C19H15N5O B12596072 N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an isoquinoline ring fused with an indole ring, connected through a hydrazone linkage to a carboxamide group. The intricate structure of this compound suggests potential utility in medicinal chemistry, materials science, and other areas of research.
准备方法
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Synthesis of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Hydrazone Formation: The hydrazone linkage is formed by reacting the isoquinoline derivative with hydrazine hydrate.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the hydrazone intermediate with an appropriate carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or indole rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: This compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
作用机制
The mechanism by which N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage allows for the formation of hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide can be compared with other similar compounds, such as:
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylbenzamide: Similar structure but with a benzamide group instead of an indole ring.
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylpyrrole-3-carboxamide: Contains a pyrrole ring instead of an indole ring.
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylthiazole-3-carboxamide: Features a thiazole ring in place of the indole ring.
The uniqueness of this compound lies in its specific combination of the isoquinoline and indole rings, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
属性
分子式 |
C19H15N5O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-23-12-22-19(25)16-11-24(17-8-4-3-7-15(16)17)18-9-13-5-1-2-6-14(13)10-21-18/h1-12H,20H2,(H,22,23,25) |
InChI 键 |
HQAWOZPEQCXCSK-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C=NC(=CC2=C1)N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N |
规范 SMILES |
C1=CC=C2C=NC(=CC2=C1)N3C=C(C4=CC=CC=C43)C(=O)NC=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


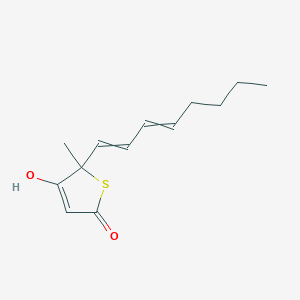
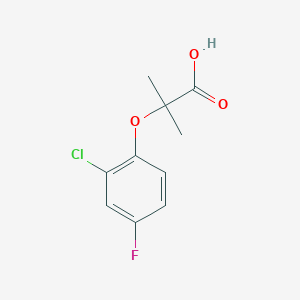
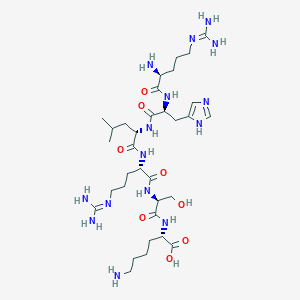
![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)
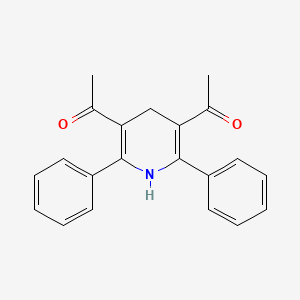
![5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12596010.png)
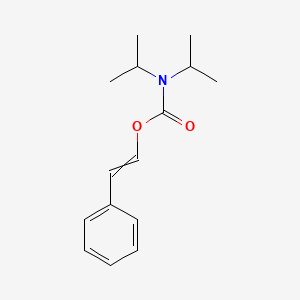
![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)

![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
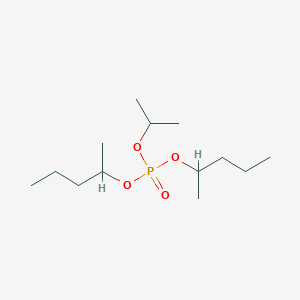
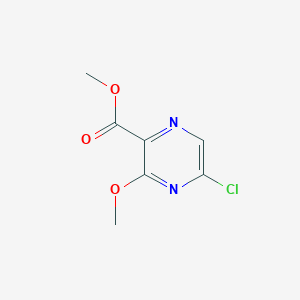
![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
